L-655708

描述

L-655,708 是一种促智药物,由默克雪兰诺公司的一个团队于 1996 年首次研发。 它以其对 γ-氨基丁酸 A 型 (GABA A) 受体上苯二氮卓结合位点的 α5 亚型具有亚型选择性逆向激动剂活性而闻名 。 该化合物因其潜在的认知增强作用及其调节 GABA A 受体的能力而被研究,而 GABA A 受体参与各种神经过程 。

准备方法

化学反应分析

L-655,708 会经历各种化学反应,包括:

氧化: 此反应可以修饰化合物上的官能团,可能改变其活性。

还原: 此反应可用于将特定官能团(如酮)还原为醇。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及卤代烷等取代试剂 。 这些反应形成的主要产物取决于所使用的特定条件和试剂 。

科学研究应用

Cognitive Enhancement

1. Learning and Memory:

L-655708 has been shown to enhance cognitive performance in various animal models. In a study involving mice, administration of this compound significantly improved performance in tasks assessing learning and memory, such as the Morris water maze. The compound facilitated long-term potentiation in hippocampal slices, indicating its potential role in synaptic plasticity associated with learning .

2. Anesthesia-Induced Cognitive Decline:

Research indicates that this compound can alleviate cognitive deficits induced by anesthetics like isoflurane, particularly in young mice. It appears to enhance memory retention post-anesthesia by modulating GABA(A) receptor activity, although its efficacy diminishes in older subjects .

Anxiolytic and Anxiogenic Effects

While this compound exhibits anxiolytic properties under certain conditions, it can also produce anxiogenic-like effects, depending on the context and dosage. In behavioral tests such as the elevated plus-maze, mice treated with this compound spent more time in closed arms, indicating increased anxiety levels . This duality suggests that while this compound may aid in anxiety reduction through its action on specific receptor subtypes, it could also exacerbate anxiety under certain circumstances.

Neuropsychiatric Disorders

This compound's modulation of GABA(A) receptors positions it as a potential therapeutic candidate for various neuropsychiatric disorders:

1. Depression:

Studies have demonstrated that this compound can induce rapid antidepressant-like effects by restoring excitatory synaptic strength in stress-sensitive pathways. Its ability to increase levels of the GluA1 subunit of AMPA receptors suggests a mechanism that could counteract stress-induced synaptic dysfunction associated with depression .

2. Schizophrenia:

Given its effects on hippocampal activity and synaptic plasticity, this compound may also have implications for treating schizophrenia. Alterations in sharp wave-ripple events, which are linked to memory consolidation and cognitive function, have been observed with this compound treatment . These findings highlight its potential role in addressing cognitive deficits commonly seen in schizophrenia.

Case Studies and Experimental Findings

作用机制

L-655,708 作为 GABA A 受体上苯二氮卓结合位点的 α5 亚型的逆向激动剂 。这意味着它与受体结合,并诱导出与激动剂相反的反应。 通过选择性靶向 α5 亚型,L-655,708 可以调节受体的活性并影响各种神经过程 。 涉及的分子靶点和途径包括 GABA A 受体及其相关的信号通路 。

相似化合物的比较

L-655,708 在对 GABA A 受体的 α5 亚型的选择性方面是独一无二的 。类似的化合物包括:

MRK-016: 另一个含有 α5 亚基的 GABA A 受体选择性负向变构调节剂.

DMCM: 一种非选择性逆向激动剂,会导致抽搐.

α5IA: 一种较新的 α5 逆向激动剂,具有不同的选择性和功效特征.

生物活性

L-655708 is a selective inverse agonist for the benzodiazepine site of GABAA receptors, particularly those containing the α5 subunit. This compound has garnered attention due to its unique pharmacological properties and potential therapeutic applications, especially in the context of mood disorders and cognitive enhancement.

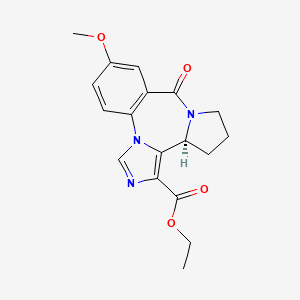

Chemical Structure : this compound is chemically described as 11,12,13,13a-Tetrahydro-7-methoxy-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylic acid, ethyl ester. Its high purity (≥98%) ensures reliable experimental outcomes.

Mechanism of Action : this compound functions primarily as an inverse agonist at the GABAA receptor, exhibiting a Ki value of 0.45 nM for α5 subunits. It shows a significant selectivity (50-100 fold) over other GABAA receptor subtypes (α1, α2, α3, α6) when combined with β3 and γ2 subunits. This selectivity is crucial as it minimizes the risk of adverse effects commonly associated with non-selective benzodiazepine receptor modulators .

Cognitive Enhancement and Antidepressant-like Effects

Research indicates that this compound enhances long-term potentiation (LTP) in hippocampal slices and improves spatial learning in animal models without inducing proconvulsant activity. This suggests a potential role in cognitive enhancement .

In studies involving forced swim tests on rodents, this compound demonstrated antidepressant-like effects by promoting increased activity in the ventral hippocampus (vHipp), a brain region pivotal for mood regulation. Unlike ketamine, which has abuse potential, this compound was not self-administered by rats, indicating a lower likelihood of abuse .

Anxiogenic-like Activity

Despite its antidepressant properties, this compound also exhibits anxiogenic-like effects. In elevated plus-maze tests on male mice, administration of this compound resulted in increased time spent in closed arms and reduced time in open arms, indicative of heightened anxiety levels. This dual action highlights the complexity of its pharmacological profile .

Pharmacokinetics

This compound has a relatively short half-life but maintains effective plasma concentrations that correlate with selective occupancy of α5-containing GABAA receptors. Studies showed that plasma concentrations around 100 ng/ml achieved significant receptor occupancy (64% for α5 versus 18% for other subtypes) at doses ranging from 1 mg/kg to 3 mg/kg .

Research Findings Summary

Case Studies

A notable case study involved the administration of this compound to rat cohorts under controlled conditions. The drug produced sustained antidepressant-like effects mediated through alterations in the vHipp-mPFC pathway. Electrophysiological assessments revealed significant changes in neuronal excitability and receptor gating properties following treatment, underscoring its potential for therapeutic applications in mood disorders .

属性

IUPAC Name |

ethyl (7S)-15-methoxy-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-3-25-18(23)15-16-14-5-4-8-20(14)17(22)12-9-11(24-2)6-7-13(12)21(16)10-19-15/h6-7,9-10,14H,3-5,8H2,1-2H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYOQIXTECBVBB-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C3CCCN3C(=O)C4=C(N2C=N1)C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C2[C@@H]3CCCN3C(=O)C4=C(N2C=N1)C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017625 | |

| Record name | (13aS)-11,12,13,13a-Tetrahydro-7-methoxy-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130477-52-0 | |

| Record name | L-655,708 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130477520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (13aS)-11,12,13,13a-Tetrahydro-7-methoxy-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-655,708 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4BX842T8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of L-655,708?

A1: L-655,708 exhibits high affinity for the benzodiazepine binding site of GABAA receptors, particularly those containing the α5 subunit (α5GABAA receptors). [, , ]

Q2: How does L-655,708 interact with α5GABAA receptors?

A2: L-655,708 acts as a negative allosteric modulator, or inverse agonist, at α5GABAA receptors. It binds to the benzodiazepine site and reduces the receptor's affinity for GABA, thereby inhibiting its function. [, , , ]

Q3: What are the downstream effects of L-655,708 binding to α5GABAA receptors?

A3: By inhibiting α5GABAA receptor function, L-655,708 reduces tonic inhibition in neurons expressing this receptor subtype. This can lead to increased neuronal excitability and enhanced synaptic plasticity, particularly in the hippocampus, a brain region crucial for learning and memory. [, , , , ]

Q4: How does the action of L-655,708 differ from that of benzodiazepines?

A4: Benzodiazepines are positive allosteric modulators of GABAA receptors, enhancing GABAergic transmission. L-655,708, as an inverse agonist, exerts the opposite effect, reducing GABAergic signaling specifically at α5GABAA receptors. [, ]

Q5: Does L-655,708 affect the activity of other GABAA receptor subtypes?

A5: While L-655,708 exhibits high selectivity for α5GABAA receptors, it can interact with other subtypes, particularly α1GABAA receptors, at higher concentrations. [, , ]

Q6: What is the molecular formula of L-655,708?

A6: The molecular formula of L-655,708 is C19H20N4O3. []

Q7: What is the molecular weight of L-655,708?

A7: The molecular weight of L-655,708 is 352.4 g/mol. []

Q8: Is there any spectroscopic data available for L-655,708?

A8: Specific spectroscopic data, such as NMR or IR spectra, are not widely available in the provided literature. [1-28]

Q9: Which structural features of L-655,708 contribute to its α5GABAA receptor selectivity?

A9: Two key amino acid residues in the α5 subunit, threonine 208 (α5Thr208) and isoleucine 215 (α5Ile215), play a crucial role in L-655,708 binding selectivity. These residues differ from those found in other α subunits, contributing to the compound's preferential binding to α5GABAA receptors. []

Q10: Have any structural modifications of L-655,708 been explored to improve its selectivity or potency?

A10: Research has explored various structural modifications within the imidazobenzodiazepine class and other chemical series, leading to the development of compounds with higher α5GABAA receptor selectivity, such as MRK-016 and α5IA. These modifications often involve alterations to the core structure, substituents, or stereochemistry. [, ]

Q11: What in vitro models have been used to study the effects of L-655,708?

A11: Researchers have employed various in vitro models, including: * Cultured hippocampal neurons from mice to study its effects on tonic inhibition, neuronal excitability, and synaptic plasticity. [, , , , , ] * Recombinant GABAA receptors expressed in Xenopus laevis oocytes to characterize its pharmacological properties and subtype selectivity. [, ]

Q12: What in vivo models have been used to evaluate the effects of L-655,708 on cognitive function?

A12: Several animal models have been employed, including: * Fear conditioning in mice to assess its effects on memory consolidation and retrieval. [, , ] * Morris water maze in rats to evaluate its impact on spatial learning and memory. [, , ] * Incremental repeated acquisition task in rats to examine its effects on learning abilities. []

Q13: What is known about the pharmacokinetic properties of L-655,708 in rodents?

A13: Studies in rats indicate that L-655,708 is rapidly absorbed and distributed to the brain, with brain kinetics mirroring plasma levels. It has a relatively short half-life, necessitating the development of sustained-release formulations for prolonged receptor occupancy in behavioral studies. []

Q14: What are the pharmacodynamic effects of L-655,708 in relation to its pharmacokinetic properties?

A14: The pharmacodynamic effects of L-655,708, such as its ability to enhance cognition, are directly related to its pharmacokinetic properties. Achieving and maintaining adequate brain concentrations are crucial for its therapeutic efficacy. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。